5-Methoxy-3-(trifluoromethyl)-2-pyrazinemethanamine
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Overview
Description
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine is a chemical compound characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyrazine ring
Preparation Methods
The synthesis of 1-[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine involves several steps, typically starting with the preparation of the pyrazine ring. . The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, often using nucleophiles or electrophiles under specific conditions. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological targets. This interaction can lead to the modulation of various cellular pathways, including those involved in apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
1-[5-Methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine can be compared with other similar compounds, such as:
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also contain a trifluoromethyl group and exhibit similar biological activities.
Indole derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities. The uniqueness of 1-[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine lies in its specific substitution pattern and the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8F3N3O |
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Molecular Weight |
207.15 g/mol |
IUPAC Name |
[5-methoxy-3-(trifluoromethyl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C7H8F3N3O/c1-14-5-3-12-4(2-11)6(13-5)7(8,9)10/h3H,2,11H2,1H3 |
InChI Key |
YRLOYIMGQXZONY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)C(F)(F)F)CN |
Origin of Product |
United States |
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